[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-

Organic Light-Emitting Diode OLED Self-Assembled Monolayer

Essential for OLED hole-injection layers and as Droxidopa Impurity 30 reference standard. The para-nitro group provides critical electronic effects (pKa ~3.94) for interfacial modification and analytical method development. Supplied with comprehensive characterization data for regulated applications.

Molecular Formula C13H9NO4
Molecular Weight 243.21 g/mol
CAS No. 92-89-7
Cat. No. B1294386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-
CAS92-89-7
Molecular FormulaC13H9NO4
Molecular Weight243.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C13H9NO4/c15-13(16)11-3-1-9(2-4-11)10-5-7-12(8-6-10)14(17)18/h1-8H,(H,15,16)
InChIKeyLYINHPAEAYJDIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Nitro-[1,1'-biphenyl]-4-carboxylic Acid (CAS 92-89-7): A Versatile Nitro-Biphenyl Carboxylic Acid Intermediate for Pharmaceutical, Agrochemical, and Advanced Material Synthesis


4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid (CAS 92-89-7) is a biphenyl derivative featuring a nitro group at the 4'-position and a carboxylic acid moiety at the 4-position, with a molecular formula of C₁₃H₉NO₄ and a molecular weight of 243.21 g/mol . This solid, off-white to light yellow powder has a melting point of approximately 350 °C and a predicted pKa of 3.94, reflecting the electron-withdrawing influence of the para-nitro substituent on the carboxylic acid group . It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, dyes, pigments, and liquid crystal materials [1], and is also employed as a reference standard impurity (e.g., Droxidopa Impurity 30) in analytical method development [2].

Why 4'-Nitro-[1,1'-biphenyl]-4-carboxylic Acid (CAS 92-89-7) Cannot Be Replaced by Other Biphenyl Carboxylic Acid Derivatives


The 4'-nitro substituent in 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid is not merely a passive structural element; it actively dictates the compound's electronic character, reactivity profile, and performance in target applications. The strong electron-withdrawing nature of the nitro group significantly lowers the pKa of the carboxylic acid (predicted 3.94) compared to unsubstituted biphenyl-4-carboxylic acid (pKa ~4.2), altering its ionization state and binding interactions in biological and material systems . In organic electronics, the nitro group's large –M effect modulates interfacial energy level alignment, enabling superior hole-injection performance in OLEDs that cannot be replicated by non-nitrated or differently substituted analogs [1]. In sulfonation reactions, the para-nitro group exhibits a smaller partial rate factor (f₄) than sulfonate-substituted biphenyls, demonstrating that the substituent's electronic influence directly governs regioselectivity and reaction kinetics [2]. Consequently, substituting this compound with a 4'-halogen, 4'-methyl, or 3'-nitro analog would fundamentally alter these quantifiable properties, leading to different synthetic outcomes or device performance characteristics.

Quantitative Differentiation of 4'-Nitro-[1,1'-biphenyl]-4-carboxylic Acid (CAS 92-89-7) vs. Analogs


Enhanced Hole-Injection in OLEDs: Lower Driving Voltage vs. 4-Nitrobenzoic Acid

In a direct head-to-head comparison of hole-only devices, a self-assembled monolayer (SAM) of 4'-nitrobiphenyl-4-carboxylic acid (NBCA) on ITO enabled lower driving voltage and higher external quantum efficiency compared to a SAM of 4-nitrobenzoic acid (NBA), demonstrating superior interfacial engineering for OLED applications [1].

Organic Light-Emitting Diode OLED Self-Assembled Monolayer Hole-Injection Layer

Reduced Sulfonation Reactivity: Smaller Partial Rate Factor (f₄) vs. Biphenyl-4-Sulfonate

Kinetic studies of aromatic sulfonation in concentrated sulfuric acid reveal that the partial rate factor for para-substitution (f₄) is appreciably smaller for 4-nitrobiphenyl than for biphenyl-4-sulfonate. This difference is ascribed to the larger –M (mesomeric) effect of the NO₂ group compared to the SO₃⁻ substituent, which reduces inter-ring mesomeric stabilization in the σ-complex leading to 4'-substitution [1].

Aromatic Sulfonation Reaction Kinetics Electronic Substituent Effects

Enhanced Acidity: Lower pKa vs. Unsubstituted Biphenyl-4-Carboxylic Acid

The predicted pKa of 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid is 3.94 ± 0.10 , which is approximately 0.25 units lower than the pKa of unsubstituted biphenyl-4-carboxylic acid (reported as ~4.19) [1]. This increased acidity is a direct consequence of the strong electron-withdrawing inductive and resonance effects of the para-nitro group, which stabilizes the conjugate carboxylate anion.

pKa Acidity Electronic Effect Nitro Group

Specific Binding to HPV E2 DNA-Binding Domain: Low-Affinity Interaction (Kd > 10 µM)

In a binding assay using ¹⁵N-HSQC NMR, 4'-Nitro-biphenyl-4-carboxylic acid was found to interact with the human papillomavirus (HPV) E2 DNA-binding domain with a dissociation constant (Kd) greater than 1.00×10⁷ nM (i.e., >10 mM), indicating a very weak but detectable binding event [1].

Binding Affinity HPV Drug Discovery Nitroaromatic

High-Impact Application Scenarios for 4'-Nitro-[1,1'-biphenyl]-4-carboxylic Acid (CAS 92-89-7) Based on Verified Evidence


Organic Light-Emitting Diode (OLED) Hole-Injection Layer Engineering

This compound is ideally suited for fabricating self-assembled monolayers (SAMs) on indium tin oxide (ITO) anodes to improve hole injection in OLED devices. Evidence shows that a SAM of 4'-nitrobiphenyl-4-carboxylic acid (NBCA) enables lower driving voltage and higher external quantum efficiency compared to 4-nitrobenzoic acid (NBA), making it a superior choice for interfacial modification in organic electronics research and development [1].

Reference Standard for Droxidopa Impurity Profiling

As a certified impurity standard (Droxidopa Impurity 30), 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid is essential for analytical method development, method validation, and quality control (QC) applications in the pharmaceutical industry. It is supplied with detailed characterization data compliant with regulatory guidelines and can be used for Abbreviated New Drug Applications (ANDA) and commercial production of Droxidopa [2].

Synthetic Intermediate for Liquid Crystal Precursors

The nitro-biphenyl carboxylic acid scaffold is a key precursor for the synthesis of thermotropic liquid crystalline materials. Specifically, derivatives such as 4'-n-alkoxy-3'-nitrobiphenyl-4-carboxylic acids (ANBC-n) exhibit cubic mesophases and are actively studied for advanced display and optical applications. The 4'-nitro compound serves as a foundational building block for introducing further functionality via reduction, coupling, or esterification reactions [3].

Building Block for Pharmaceutical and Agrochemical Intermediates

Due to its well-defined biphenyl core with orthogonal reactive handles (nitro and carboxylic acid), this compound is a versatile intermediate for the synthesis of substituted biphenyl carboxylic acids, biphenylylacetic acids, aminobiphenyls, and other biologically active molecules. It is routinely employed in medicinal chemistry and crop protection research to construct diverse chemical libraries .

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